Isoreserpin

Description

Historical Perspectives on Indole (B1671886) Alkaloid Research and Isoreserpine (B1672293) Discovery

The exploration of indole alkaloids has a rich history rooted in the traditional medicinal use of plants. For centuries, extracts from the Rauwolfia serpentina plant were used in India for a variety of ailments. wikipedia.org The scientific investigation into these traditional remedies began in the 20th century, leading to the isolation of numerous bioactive compounds.

The landmark achievement in this field was the isolation of reserpine (B192253) in 1952 by a team at Ciba (now Novartis). actaspsiquiatria.es This discovery was a pivotal moment in psychopharmacology. During the extensive research and synthesis efforts surrounding reserpine, its stereoisomer, isoreserpine, was also identified. The total synthesis of reserpine, a complex undertaking first achieved by R.B. Woodward in 1956, often involved the initial formation of isoreserpine as a byproduct or intermediate, which then had to be converted to the desired reserpine. udel.eduorganic-chemistry.org This highlighted the subtle but critical differences in the spatial arrangement of atoms within these closely related molecules.

Stereochemical Relationship of Isoreserpine to Reserpine and Related Indole Alkaloids

Isoreserpine and reserpine are stereoisomers, specifically epimers, differing in the configuration at the C-3 carbon atom. medkoo.comudel.edu This seemingly minor structural difference has significant implications for the molecule's three-dimensional shape and, consequently, its biological activity. The core structure of both compounds is a complex pentacyclic ring system derived from the amino acid tryptophan. wikipedia.org

The stereochemistry of reserpine and its isomers was a significant challenge for chemists to elucidate and synthesize. slideshare.net The precise arrangement of the six stereocenters in reserpine was a puzzle that, once solved, opened the door to understanding the structure-activity relationships of this class of alkaloids. The synthesis of reserpine often yielded a mixture of reserpine and isoreserpine, necessitating separation or stereoselective synthesis strategies to obtain the desired compound. udel.edu

| Property | Isoreserpine | Reserpine |

| Chemical Formula | C33H40N2O9 | C33H40N2O9 |

| Molar Mass | 608.68 g/mol | 608.688 g·mol−1 |

| Stereochemistry at C-3 | Epimer of Reserpine | - |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in organic solvents, limited in water | - |

Significance of Isoreserpine in Natural Products Chemistry and Pharmaceutical Research Paradigms

The study of isoreserpine and other natural products has been a driving force in the advancement of organic chemistry and the discovery of new therapeutic agents. mdpi.com The intricate architecture of these molecules has inspired the development of novel synthetic methods and strategies. researchgate.net

While reserpine gained prominence for its antihypertensive and antipsychotic properties, isoreserpine has also been a subject of pharmacological investigation. wikipedia.orgguidetopharmacology.org Research has explored its potential therapeutic effects, which are thought to stem from its interaction with neurotransmitter systems. cymitquimica.com More recent studies have indicated that isoreserpine may have potential as a chemotherapeutic agent. For instance, it has been shown to promote the degradation of β-catenin in colon cancer cells, suggesting a role in cancer treatment. medkoo.com

The ongoing investigation of isoreserpine and its derivatives underscores the importance of natural products as a source of lead compounds in drug discovery. The subtle structural variations between stereoisomers like isoreserpine and reserpine can lead to different pharmacological profiles, offering opportunities for the development of more selective and effective drugs.

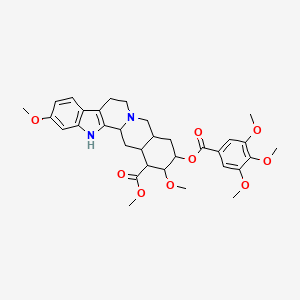

Structure

2D Structure

Properties

IUPAC Name |

methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925499 | |

| Record name | Methyl 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-58-7, 482-85-9, 50-55-5 | |

| Record name | Mepireserpate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoreserpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sources of Isoreserpine for Research Applications

Identification of Isoreserpine (B1672293) in Rauvolfia Species and Related Genera

Isoreserpine has been identified in multiple species within the Rauvolfia genus, with particular research interest in Rauvolfia grandiflora and Rauvolfia tetraphylla.

Rauvolfia grandiflora has been identified as a botanical source of Isoreserpine. Studies have reported the isolation of Isoreserpine from the root bark of this species. For example, research has identified Isoreserpine alongside other indole (B1671886) alkaloids such as ellipticine, apparicine, and pleiocarpamine (B1241704) from Rauvolfia grandiflora Mart. researchgate.netresearchgate.netdntb.gov.ua. The genus Rauvolfia itself is known for producing a wide array of indole alkaloids with novel structures, making species like R. grandiflora valuable for investigating these complex molecules researchgate.net.

Rauvolfia tetraphylla is another significant source from which Isoreserpine has been isolated and identified jocpr.comresearchgate.netijpbs.comresearchgate.netjocpr.commedalionjournal.complantsjournal.com. This species is widely recognized for its rich alkaloid content, including reserpine (B192253), ajmalicine (B1678821), ajmaline, yohimbine (B192690), and Isoreserpine, among others jocpr.comresearchgate.netijpbs.comresearchgate.netjocpr.commedalionjournal.complantsjournal.com. Research has employed techniques such as High-Performance Thin Layer Chromatography (HPTLC) coupled with mass spectrometry to identify Isoreserpine in R. tetraphylla jocpr.com. The presence of Isoreserpine in R. tetraphylla contributes to the plant's broad spectrum of traditional medicinal uses and its importance in phytochemical research ijpbs.comresearchgate.netmedalionjournal.complantsjournal.com.

While R. grandiflora and R. tetraphylla are prominent sources, other Rauvolfia species also contain Isoreserpine and related alkaloids. Rauvolfia canescens (synonymous with R. tetraphylla in some classifications) has also been reported to yield ten indole alkaloids, including Isoreserpine researchgate.netjocpr.com. The Rauvolfia genus, in general, is a rich reservoir of indole alkaloids, with species like R. serpentina, R. vomitoria, and R. verticillata also being studied for their alkaloid profiles, which often include compounds structurally related to Isoreserpine nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netdss.go.th. The research significance of these sources lies in their contribution to understanding alkaloid biosynthesis, structure-activity relationships, and the potential discovery of novel therapeutic agents.

Methodologies for Extraction and Enrichment of Isoreserpine from Plant Matrices for Research

The isolation and purification of Isoreserpine from plant materials require specific extraction and chromatographic techniques tailored to preserve the integrity of these complex alkaloids.

The selection of appropriate solvent systems is crucial for efficient extraction of Isoreserpine from plant matrices. Polar solvents such as methanol (B129727) and ethanol (B145695) are frequently employed due to the polar nature of many alkaloids nih.govresearchgate.net. Aqueous-organic solvent mixtures can often enhance extraction efficiency compared to pure solvents, as they can solubilize a broader range of compounds nih.govfrontiersin.org. For instance, methanol has been used for the crude extract of Rauvolfia grandiflora researchgate.net, and methanol has also been utilized for extraction in Rauvolfia tetraphylla jocpr.com. Optimization studies often involve varying solvent polarity, concentration, and extraction parameters like temperature and time to maximize the yield of target alkaloids nih.govresearchgate.netfrontiersin.orgthermofisher.commdpi.com.

Following extraction, various chromatographic techniques are employed for the initial isolation and purification of Isoreserpine. These methods leverage differences in the physical and chemical properties of compounds to separate them from complex mixtures.

Column Chromatography (CC) : This is a foundational technique for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel column chromatography is commonly used, often with solvent gradients of increasing polarity (e.g., chloroform-methanol mixtures) to elute alkaloids like Isoreserpine researchgate.netresearchgate.netresearchgate.netufc.brfrontiersin.org. Sephadex LH-20 and C-18 solid-phase extraction (SPE) cartridges are also utilized for further fractionation ufc.brfrontiersin.org.

High-Performance Liquid Chromatography (HPLC) : HPLC, including preparative HPLC, is a powerful technique for purifying Isoreserpine due to its high resolution and efficiency. Reversed-phase C18 columns are frequently used with mobile phases consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid researchgate.netresearchgate.netfrontiersin.org. HPLC methods are essential for achieving high purity required for research applications.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) : TLC and HPTLC serve as valuable qualitative and semi-quantitative tools for monitoring the separation process and identifying the presence of Isoreserpine in different fractions. They are often used in conjunction with other methods for initial screening and method development jocpr.comjocpr.com.

These techniques, when applied systematically, allow for the isolation and enrichment of Isoreserpine from complex plant extracts, providing material for further scientific investigation.

Biosynthesis and Biogenetic Pathways of Isoreserpine

Overview of Indole (B1671886) Alkaloid Biosynthesis Relevant to Isoreserpine (B1672293)

The formation of isoreserpine is a subset of the vast and diverse family of indole alkaloids, which number over 3,000 known compounds. researchgate.net The biosynthetic journey begins with fundamental precursors and proceeds through a critical intermediate that serves as a gateway to numerous alkaloid structures.

The biogenetic origin of all indole alkaloids is the amino acid tryptophan. youtube.com In the specific context of Rauwolfia alkaloids, including isoreserpine and its isomers, tryptophan provides the indole ring and adjacent carbon atoms of the molecule's core structure. semmelweis.hu The initial step in this pathway is the enzymatic decarboxylation of tryptophan to form tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase. youtube.comwikipedia.org This conversion is a foundational step, committing the precursor to the alkaloid pathway. egpat.com

Following the formation of tryptamine, the pathway converges with the terpenoid pathway. Tryptamine undergoes a crucial condensation reaction, known as a Pictet-Spengler reaction, with the monoterpenoid secologanin. nih.govresearchgate.net This reaction is catalyzed by the enzyme strictosidine synthase (STR), which stereospecifically produces 3α-(S)-strictosidine. nih.govcjnmcpu.com

Enzymatic Steps and Genetic Regulation in Isoreserpine Formation

The specific pathway leading from the strictosidine aglycone to isoreserpine involves a series of stereochemically controlled enzymatic transformations. Recent research into the biosynthesis of its isomer, reserpine (B192253), has illuminated the enzymes responsible for creating the characteristic yohimbine-type skeleton and its specific stereochemistry.

While the biosynthesis of reserpine has been more extensively deciphered, the pathway provides a direct model for isoreserpine formation, as they are epimers. The pathway leading to the reserpine/isoreserpine core structure proceeds from α-configured strictosidine. biorxiv.orgnih.govbiorxiv.org A key challenge in the biosynthesis is establishing the correct stereochemistry at various chiral centers. For instance, the crucial C3 β-configuration of reserpine is established through a two-step enzymatic epimerization process. biorxiv.orgnih.govbiorxiv.org This process is orchestrated by a flavin-dependent oxidase followed by a NADPH-dependent reductase. biorxiv.orgnih.govbiorxiv.org

The construction of the complete stereochemical framework is achieved through the coordinated action of several distinct enzyme families. nih.gov Through extensive research in Rauvolfia verticillata, eight specific biosynthetic enzymes have been identified that lead to the formation of rauvomitorine G, a key intermediate that contains all the necessary stereochemical features of reserpine. biorxiv.orgnih.gov These findings unveil the enzymatic logic for stereoselective synthesis and provide the specific biocatalytic components of the pathway. biorxiv.orgresearchgate.net

| Enzyme / Enzyme Class | Function in the Pathway | Reference |

|---|---|---|

| Tryptophan Decarboxylase | Converts tryptophan to tryptamine. | youtube.comwikipedia.org |

| Strictosidine Synthase (STR) | Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. | nih.govcjnmcpu.com |

| Strictosidine β-D-Glucosidase (SGD) | Removes glucose from strictosidine to form a reactive aglycone. | nih.gov |

| Flavin-dependent Oxidase | Participates in the two-step epimerization at the C3 position. | biorxiv.orgnih.gov |

| NADPH-dependent Reductase | Works in concert with the oxidase to complete the C3 epimerization. | biorxiv.orgnih.gov |

| P450 Monooxygenases | Catalyze late-stage methoxylation reactions. | biorxiv.org |

| O-Methyltransferases (OMTs) | Involved in late-stage methoxylation steps. | biorxiv.org |

The identification of the genes encoding the biosynthetic enzymes for the reserpine/isoreserpine pathway has been achieved through modern molecular biology techniques. An integrated approach combining transcriptome mining with heterologous expression and biochemical characterization has been particularly successful. biorxiv.org By analyzing the transcriptomes of Rauwolfia species, researchers can identify candidate genes that are expressed in tissues where alkaloids are produced. These candidate genes are then expressed in a host organism (like yeast or Nicotiana benthamiana) to test their enzymatic function and confirm their role in the biosynthetic pathway. biorxiv.org This strategy was instrumental in deciphering the complex steps of C3 epimerization and late-stage methoxylations in the formation of the reserpine scaffold. biorxiv.org

Chemoenzymatic and Biocatalytic Approaches in Isoreserpine Research

The elucidation of the specific enzymatic steps in the isoreserpine and reserpine biosynthetic pathways opens significant opportunities for chemoenzymatic and biocatalytic applications. The identification of the key enzymes provides a toolkit of "biocatalytic tools" that can be used for the selective functionalization of complex molecular structures. biorxiv.orgbiorxiv.org These enzymes can be employed in vitro to perform specific, stereoselective reactions that are difficult to achieve through traditional organic synthesis. researchgate.net

Furthermore, plant cell suspension cultures of Rauwolfia serpentina have been investigated as a method for producing these valuable alkaloids. smujo.id Research has explored feeding precursor compounds like tryptophan to these cultures to potentially enhance the yield of target alkaloids, representing a whole-cell biocatalytic approach. smujo.id The reconstitution of the biosynthetic pathway by identifying the responsible enzymes paves the way for metabolic engineering in microbial hosts, potentially enabling a sustainable and controlled production of isoreserpine and related compounds. biorxiv.org

Chemical Synthesis and Derivatization of Isoreserpine

Total Synthesis Approaches to Isoreserpine (B1672293) and its Epimers

The total synthesis of complex indole (B1671886) alkaloids like reserpine (B192253) and its epimers, including isoreserpine, has been a significant driving force in advancing synthetic organic chemistry. These efforts have led to the development of new reactions and strategies aimed at efficiently and selectively constructing intricate molecular architectures.

Stereoselective and Regiospecific Synthesis Strategies

Historically, many total syntheses of reserpine have encountered challenges related to regiochemistry and stereochemistry, often resulting in the preferential formation of isoreserpine at the C-3 position udel.edu. For instance, the seminal Woodward synthesis, while a landmark achievement, initially produced isoreserpine, necessitating further steps to achieve the correct stereochemistry for reserpine udel.edulibretexts.org. Modern synthetic strategies aim to overcome these hurdles by employing highly stereoselective and regiospecific reactions. The Pictet-Spengler (P-S) reaction remains a cornerstone in the construction of indole alkaloid frameworks, with ongoing research focused on enhancing its reactivity, rate, stereoselectivity, and enantioselectivity through modifications in reaction conditions and the use of chiral catalysts mdpi.combottalab.it. Furthermore, enantioselective total syntheses have been reported, utilizing chiral catalyst-controlled formal aza-Diels-Alder reactions to precisely set the stereochemistry at critical centers, including C-3 researchgate.net.

Divergent Syntheses from Common Intermediates

Divergent synthesis is a powerful strategy that involves constructing multiple distinct natural products or analogs from a single, advanced common intermediate mdpi.comnih.gov. This approach is particularly valuable for exploring chemical space and improving the efficiency of natural product synthesis. While specific examples of divergent syntheses starting from isoreserpine are not extensively detailed in the literature, the principle is applied in the broader context of indole alkaloid synthesis. For instance, common intermediates can be designed to allow for the synthesis of various stereoisomers within a particular alkaloid family, such as the yohimbine (B192690) alkaloids, enabling the production of all four stereoisomeric subfamilies from a shared precursor dntb.gov.uaresearchgate.net.

Challenges and Innovations in Complex Indole Alkaloid Synthesis

The synthesis of indole alkaloids, characterized by their fused polycyclic systems and numerous stereocenters, presents substantial synthetic challenges nih.govrsc.orgresearchgate.net. A primary difficulty lies in the precise control of regiochemistry and stereochemistry, especially in forming quaternary stereocenters and managing the stereochemical outcome at positions like C-3 in reserpine and isoreserpine udel.edunih.gov. Innovations addressing these challenges include the development of new chemical transformations, such as iodine-mediated intramolecular dearomative oxidative coupling (IDOC) reactions for indoline (B122111) alkaloids nih.gov, and the application of cascade reactions and multicomponent reactions to rapidly assemble complex scaffolds mdpi.com. The continuous pursuit of efficient and stereoselective methods for these natural products drives innovation in synthetic organic chemistry researchgate.netmdpi.com.

Partial Synthesis and Interconversion Studies of Isoreserpine

Beyond total synthesis, studies focusing on the interconversion between isoreserpine and reserpine, as well as related structures, provide valuable insights into their chemical behavior and stereochemical relationships.

Acid-Catalyzed Epimerization of Reserpine to Isoreserpine

Isoreserpine is stereochemically distinct from reserpine, differing in configuration at the C-3 position udel.edumsu.edu. A well-established method for accessing isoreserpine is through the acid-catalyzed epimerization of reserpine bottalab.itmsu.eduresearchgate.netuwm.edu. This transformation is understood to proceed via protonation at the C-2 position, followed by a reversible cleavage of the C-2-C-3 bond, which then allows for the formation of the epimeric configuration at C-3 msu.edu. A retro-Pictet-Spengler pathway has also been proposed to explain the mechanism of this acid-catalyzed epimerization mdpi.com. Studies indicate that isoreserpine is the thermodynamically favored product at equilibrium, with reported ratios favoring isoreserpine over reserpine by approximately 3.5:1 msu.edu. The efficiency of various acidic reagents, such as trifluoroacetic acid (TFA), in promoting this epimerization has been documented researchgate.net. Deuterium (B1214612) labeling studies have further supported proposed mechanisms, showing that 3-deuterio-isoreserpine epimerizes without loss of the deuterium label researchgate.netresearchgate.net.

Conversion Pathways from Isoreserpine to Reserpine and Related Structures

The interconversion between isoreserpine and reserpine is also a key aspect of their chemical study. While isoreserpine is often formed preferentially under certain acidic conditions, it can be converted back to reserpine. This conversion can be achieved by manipulating the conformational preferences of the molecule, for example, by inducing conformational strain in ring E. The Woodward synthesis, for instance, utilized such a strategy by forming a γ-lactone, which altered the conformation and facilitated the conversion to reserpine libretexts.org. While specific detailed chemical pathways for the conversion of isoreserpine to reserpine are not exhaustively detailed in the provided snippets, the principle involves shifting the equilibrium or overcoming kinetic barriers through strategic chemical modifications. Studies on the epimerization of reserpine and deserpidine (B1670285) in acetic acid also highlight the dynamic interconversion possibilities between these related alkaloids researchgate.net.

Data Table 1: Epimerization Equilibrium of Reserpine and Isoreserpine

| Compound | Predominant Configuration at C-3 | Equilibrium Ratio (Isoreserpine:Reserpine) | Conditions Favoring Epimerization | Notes |

| Reserpine | Equatorial | ~1:3.5 | Acid catalysis (e.g., HCl, TFA) | Isomers interconvert; isoreserpine is the thermodynamically favored product. |

| Isoreserpine | Axial | ~3.5:1 | Acid catalysis (e.g., HCl, TFA) | Formed via epimerization of reserpine. |

Novel Chemical Transformations Involving the Isoreserpine Scaffoldnih.gov

Research has explored various chemical transformations applied to the isoreserpine core. For instance, studies have investigated the acid-catalyzed epimerization of isoreserpine and related indole alkaloids. Under strongly acidic conditions, such as using trifluoroacetic acid (TFA), isoreserpine can undergo protonation at specific positions, leading to rearrangements or reductions pageplace.deresearchgate.net. Experiments using deuterated trifluoroacetic acid (TFA-d) have shown deuterium incorporation at the C-7 position, providing insights into the mechanisms of epimerization and protonation pageplace.deresearchgate.net. These transformations are crucial for understanding the stability and reactivity of the isoreserpine skeleton and for developing synthetic strategies. For example, the reduction of isoreserpine with NaBH₃CN in TFA can yield dihydro compounds, with deuterium incorporation at C-7 when TFA-d is used, indicating a pathway involving protonation at C-7 pageplace.de.

Pharmacological and Biological Activity Research of Isoreserpine Mechanistic Studies

Research on Anticancer Mechanisms in Cellular Models

Isoreserpine (B1672293) has demonstrated significant activity in cellular models of cancer, particularly in its ability to modulate key signaling pathways involved in cell proliferation and survival.

Research has established that Isoreserpine promotes the degradation of beta-catenin, a critical protein in the Wnt signaling pathway, by upregulating the expression of Siah-1 (Seven in Absentia homologue 1) in HCT116 colon cancer cells medkoo.comnih.govnih.gov. Siah-1 functions as an E3 ubiquitin ligase, playing a role in targeting various proteins, including beta-catenin, for degradation through the ubiquitin-proteasome pathway researchgate.netnih.govaging-us.comoncotarget.commdpi.com. Aberrant accumulation of beta-catenin is a hallmark of colon cancer development, contributing to uncontrolled cell proliferation nih.govfrontierspartnerships.orgwikipedia.orgfrontiersin.orgresearchgate.net. By inducing Siah-1, Isoreserpine facilitates beta-catenin degradation, thereby downregulating the Wnt/beta-catenin signaling pathway. This mechanism leads to the repression of beta-catenin/T-cell factor (TCF)-dependent genes, such as cyclin D1 and c-myc, which are involved in cell cycle progression medkoo.comnih.gov.

| Action | Target/Process | Consequence | Citation(s) |

| Upregulation of Siah-1 | Siah-1 (E3 ubiquitin ligase) | Promotes degradation of beta-catenin | medkoo.comnih.govnih.gov |

| Beta-Catenin Degradation | Beta-Catenin | Downregulates Wnt/beta-catenin signaling pathway | medkoo.comnih.govnih.gov |

| Repression of Target Genes | Cyclin D1, c-myc | Inhibition of cell cycle progression and proliferation | medkoo.comnih.gov |

Consistent with its effect on beta-catenin degradation, Isoreserpine has been shown to suppress the proliferation of HCT116 colon cancer cells medkoo.comsci-hub.senih.gov. This antiproliferative effect is mechanistically linked to the downregulation of key genes in the beta-catenin/TCF signaling cascade, including cyclin D1 and c-myc medkoo.comnih.gov. By reducing beta-catenin levels via Siah-1 upregulation, Isoreserpine effectively inhibits the transcription of genes that drive cell cycle progression and tumor growth.

| Observed Effect | Cancer Cell Line | Affected Genes (Downregulated) | Implication | Citation(s) |

| Suppression of Proliferation | HCT116 | Cyclin D1, c-myc | Inhibition of cell cycle progression and growth | medkoo.comsci-hub.senih.gov |

Structure Activity Relationship Sar Studies of Isoreserpine and Its Derivatives

Computational Approaches in SAR Studies

Molecular Docking and Simulation Studiesnih.gov

Molecular modeling and docking studies have been employed to investigate the potential interactions of Isoreserpine (B1672293) (ISR) and related compounds. Research has indicated that molecular modeling studies, in conjunction with FTIR analysis, suggest that Isoreserpine may be responsible for the corrosion inhibition properties observed in certain plant extracts researchgate.netresearchgate.net. These investigations propose that the presence of a free nitrogen heteroatom within the alkaloid's structure facilitates its adsorption onto metal surfaces, thereby contributing to reduced corrosion rates researchgate.net.

Furthermore, specific docking investigations have been mentioned in relation to Isoreserpine, including its potential interaction with 3-phosphoinositide-dependent kinase-1 (PDK1) googleapis.com. While detailed computational simulations exploring Isoreserpine's binding modes and dynamics with its primary pharmacological targets are not extensively documented in the retrieved literature, these computational approaches are valuable for understanding its molecular behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structures or physicochemical properties of molecules and their observed biological activities wikipedia.org. These predictive models are instrumental in identifying key structural features responsible for activity and in guiding the design of new, more potent compounds.

Although extensive QSAR models specifically focused on Isoreserpine's main pharmacological activities are not broadly detailed in the accessible information, studies have provided quantitative data that can inform structure-activity relationship analyses. For example, Isoreserpine has been assessed for its inhibitory effects on Organic Anion Transporting Polypeptides (OATP) 1B1 and OATP1B3 transporters, yielding quantitative measures of its activity researchgate.net. These findings offer specific data points for understanding how Isoreserpine's structure relates to its inhibitory potential against these transporters.

Additionally, research has documented the acid-catalyzed epimerization of Reserpine (B192253) to Isoreserpine, a process that involves a structural transformation and is relevant for understanding how modifications within the Reserpine alkaloid family can influence their properties uwm.eduuwm.edubottalab.it.

Data Table: Isoreserpine Inhibition of OATP Transporters

Advanced Analytical Methodologies for Isoreserpine Research

Chromatographic Methods for Quantification and Profiling in Complex Samples

Chromatographic techniques are indispensable for separating, identifying, and quantifying Isoreserpine (B1672293) and other alkaloids from plant sources.

HPLC, particularly when coupled with UV detection, is a cornerstone for the simultaneous analysis and quantification of indole (B1671886) alkaloids, including those found in Rauvolfia species researchgate.netrjpharmacognosy.iroup.comuniversiteitleiden.nlbioline.org.brresearchgate.net. This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, with UV detection providing a sensitive means to quantify compounds that absorb ultraviolet light.

Studies have successfully employed HPLC-UV for the quantification of key Rauvolfia alkaloids such as sarpagine, yohimbine (B192690), ajmaline, ajmalicine (B1678821), and reserpine (B192253), with detection often occurring at wavelengths around 280 nm researchgate.netoup.com. The methods typically demonstrate excellent linearity, with correlation coefficients (R²) frequently exceeding 0.9988, and exhibit robust recovery rates ranging from 90.4% to 101.4% researchgate.netoup.com. Gradient elution is often utilized to achieve baseline separation of multiple alkaloids within a reasonable timeframe, typically under 30 minutes oup.com. Common stationary phases include C18 and C8 columns, and mobile phases often consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724) rjpharmacognosy.ir. HPLC-UV is also instrumental in the quality control of herbal medicines derived from Rauvolfia species researchgate.net.

Table 1: HPLC-UV Analytical Parameters for Indole Alkaloids

| Alkaloid(s) Analyzed | Detection Wavelength (nm) | Typical Linearity (R²) | Typical Recovery (%) | Common Stationary Phase | Common Mobile Phase Components | References |

| Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpine | 280 | > 0.9988 | 90.4–101.4 | C18, C8 | Water, Methanol, Acetonitrile | researchgate.netoup.com |

| Reserpine | 217 | 0.9972 | 99.41 ± 0.14 | C18 | Water, Acetonitrile | rjpharmacognosy.ir |

| Strychnine | 254 | (Not specified) | (Not specified) | C18 | Methanol:Water (20:80) | amazonaws.com |

High-Performance Thin Layer Chromatography (HPTLC) offers a cost-effective, rapid, and sensitive method for the semiquantitative analysis and quality control of alkaloids, including indole alkaloids found in Rauvolfia species researchgate.netnih.gov. HPTLC utilizes pre-coated plates (e.g., silica (B1680970) gel 60 F254) as the stationary phase and specific solvent systems for separation researchgate.netnih.govscience.gov. Densitometric detection in either reflection or absorption mode, often after post-chromatographic derivatization (e.g., with Dragendorff's reagent), allows for quantification researchgate.netnih.gov.

HPTLC methods have been developed for the simultaneous determination of multiple indole alkaloids, such as reserpine and ajmalicine in Rauvolfia serpentina, with reported recoveries of approximately 99.3% and 98.7% respectively researchgate.net. Similarly, HPTLC has been employed for the quantitation of reserpiline, α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine (B1682762) in Rauvolfia tetraphylla leaves nih.gov. The method's validation includes parameters such as peak purity, precision, accuracy, and robustness, making it suitable for routine analysis researchgate.netnih.gov.

Table 2: HPTLC Analytical Parameters for Indole Alkaloids

| Alkaloid(s) Analyzed | Stationary Phase | Mobile Phase (v/v) | Detection Method/Wavelength | Typical Recovery (%) | References |

| Reserpine, Ajmalicine | Silica gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (7:2:1) | Densitometry at 268 nm | 99.3% (Reserpine) | researchgate.net |

| Reserpiline, α-Yohimbine, Isoreserpiline, MTHA | Silica gel 60F254 | Hexane-Ethylacetate-Methanol (5:4:1) | Densitometry at 520 nm (post-derivatization) | (Not specified) | nih.gov |

| Various Alkaloids (e.g., β-carboline, tryptamine) | Silica gel 60F-254 | Ethyl Acetate/Chloroform/7 N NH4OH in Methanol (8:2:1) | (Not specified) | (Not specified) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique crucial for the trace analysis and definitive identification of metabolites, including Isoreserpine and other monoterpene indole alkaloids (MIAs) nih.govresearchgate.netfrontiersin.orgmdpi.combiorxiv.org. This hyphenated technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing detailed structural information such as retention times, mass-to-charge (m/z) ratios of precursor and product ions, and fragmentation patterns nih.govbiorxiv.org.

LC-MS/MS is extensively used in metabolomics studies to characterize complex mixtures of natural products. For instance, studies on Catharanthus roseus have utilized LC-MS/MS to identify MIAs like ajmalicine, catharanthine, serpentine, and yohimbine nih.govresearchgate.netmdpi.combiorxiv.org. The technique is also employed to identify alkaloids in other plant species, such as Gelsemium elegans, where LC-MS/MS identified a range of alkaloids including yohimbane-type compounds frontiersin.org. LC-ESI-QTOF-MS/MS systems are commonly used, employing electrospray ionization (ESI) and providing tandem mass spectrometry (MS/MS) data for enhanced structural elucidation nih.govnih.gov. This allows for the precise assignment and characterization of even low-abundance compounds, making it invaluable for comprehensive profiling and discovery research.

Spectroscopic Techniques in Structural Elucidation for Research

Spectroscopic methods are fundamental for confirming the identity and elucidating the precise structure of Isoreserpine and related alkaloids, particularly in synthetic chemistry and natural product isolation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC), is indispensable for determining the complete structure of organic molecules oup.commdpi.comresearcher.lifemdpi.comird.frmdpi.com. In the context of Isoreserpine research, NMR plays a critical role in:

Structural Confirmation of Synthesized Compounds: In synthetic studies aimed at Isoreserpine or related indole alkaloids, NMR is used to verify that the synthesized molecules possess the correct chemical structure and stereochemistry researcher.lifelibretexts.org. For example, NMR studies have been crucial in confirming the structures of synthesized tabercarpamines and voacangine-type indole alkaloids, sometimes revealing misassignments in previously reported isolated compounds researcher.life.

Elucidation of Isolated Natural Products: When Isoreserpine or novel related alkaloids are isolated from plant sources, NMR is the primary tool for structural determination, allowing researchers to assign specific atoms and their connectivity oup.commdpi.comird.fr.

Distinguishing Isomers: NMR can differentiate between isomers, such as Isoreserpine and its stereoisomers, by analyzing subtle differences in chemical shifts and coupling constants libretexts.org.

The detailed spectral data obtained from NMR experiments provide unambiguous evidence for the molecular architecture, making it a vital technique in both synthetic and natural product chemistry related to Isoreserpine.

Future Directions and Emerging Research Avenues for Isoreserpine

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of isoreserpine (B1672293) has largely been discussed in the context of reserpine (B192253) synthesis, often appearing as a C-3 epimer formed during various reduction steps udel.edumsu.edulibretexts.org. Historically, synthetic routes, including the seminal work by Woodward, frequently yielded isoreserpine as a significant product, necessitating epimerization to obtain reserpine udel.edumsu.edulibretexts.org. Modern synthetic chemistry offers opportunities to develop more targeted and efficient routes specifically for isoreserpine.

Emerging catalytic methods, such as asymmetric formal aza-Diels-Alder reactions, have shown promise in controlling stereochemistry at critical centers like C-3 during the synthesis of related indole (B1671886) alkaloids researchgate.net. Future research could focus on adapting and optimizing these or developing entirely new catalytic strategies—including organocatalysis, transition metal catalysis, and biocatalysis—to achieve highly stereoselective and enantioselective synthesis of isoreserpine. Such advancements would not only provide pure isoreserpine for further study but also enable the creation of structural analogs for structure-activity relationship (SAR) investigations.

| Synthetic Approach / Catalyst Type | Key Transformation | Stereochemical Outcome Focus | Potential for Isoreserpine Synthesis |

| Asymmetric Aza-Diels-Alder | Cycloaddition | C-3 stereocenter control | Development of routes targeting isoreserpine directly |

| Chiral Hydrogenation | Reduction of imines | Control of epimeric centers | Optimization for isoreserpine formation |

| Novel Catalytic Reductions | Iminium ion reduction | Axial vs. Equatorial addition | Exploration of new catalysts for selective C-3 epimer formation |

| Biocatalysis | Enzymatic synthesis | High stereoselectivity | Identifying or engineering enzymes for isoreserpine biosynthesis |

Deeper Mechanistic Insights into Cellular and Sub-cellular Interactions

Recent studies have begun to elucidate the specific cellular mechanisms underlying isoreserpine's biological activity. Notably, isoreserpine has been shown to inhibit the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells neoplasiaresearch.com. This inhibition leads to the reversal of resistance to chemotherapeutic agents like doxorubicin (B1662922) and colchicine, suggesting a potential role for isoreserpine as an adjuvant therapy in cancer treatment. Furthermore, isoreserpine has been implicated in modulating cellular signaling pathways by activating the E3 ligase Siah-1, which promotes the proteasomal degradation of β-catenin nih.gov.

Future research should aim to comprehensively map isoreserpine's cellular and sub-cellular targets. This includes identifying all proteins and pathways with which it interacts, determining its subcellular localization within cells, and elucidating the precise molecular events that lead to observed effects such as MDR reversal and β-catenin modulation. Advanced techniques like cryo-electron microscopy, proteomics, and live-cell imaging will be crucial in providing a detailed understanding of these interactions.

| Cellular Target/Pathway | Observed Effect | Research Model / Context | Future Research Focus |

| ABCB1 (P-glycoprotein) | Inhibition, MDR reversal | Cancer cell lines (e.g., KB-V-1) | Precise binding site, downstream signaling of inhibition |

| Siah-1 / β-catenin | Siah-1 activation, β-catenin degradation | Cancer cell lines | Subcellular localization of Siah-1/β-catenin interaction, downstream consequences of β-catenin degradation |

| VMAT1/VMAT2 (by analogy to Reserpine) | Potential modulation of monoamine transport | Neuronal or neuroendocrine models | Direct interaction studies, comparison with Reserpine's VMAT activity |

Investigation of Isoreserpine's Role in Plant Defense and Secondary Metabolism

Isoreserpine is an indole alkaloid found in plants of the Rauvolfia genus, notably Rauvolfia serpentina and Rauvolfia tetraphylla wikipedia.orgijpbs.com. In plants, secondary metabolites, including alkaloids, are well-established components of defense mechanisms against herbivores, pathogens, and environmental stresses atlantis-press.comresearchgate.netnih.govmdpi.comteresas.ac.inresearchgate.netlibretexts.orgnih.govmdpi.com. While specific research directly detailing isoreserpine's role in plant defense is limited in the current literature, its classification as a plant alkaloid warrants investigation into its potential endogenous functions.

Future research avenues should explore whether isoreserpine itself contributes to the Rauvolfia plant's defense arsenal. This could involve studying its distribution within different plant tissues, its production levels under various biotic and abiotic stress conditions, and its effects on common herbivores or pathogens of Rauvolfia species. Understanding the biosynthetic pathway of isoreserpine within the plant could also reveal connections to broader secondary metabolic processes and defense signaling.

Development of Advanced Analytical Techniques for In Vivo Studies (Excluding Human Clinical Data)

Accurate and sensitive analytical methods are fundamental for studying the pharmacokinetics, biodistribution, and metabolism of any compound. While techniques like High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been employed for quantifying related alkaloids like reserpine in plant extracts researchgate.netresearchgate.net, the in vivo behavior of isoreserpine in biological systems requires more sophisticated analytical approaches.

Future research should focus on developing advanced analytical techniques capable of detecting and quantifying isoreserpine in complex biological matrices from non-human research models. This includes the application and refinement of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, enabling the tracking of isoreserpine and its metabolites in tissues, plasma, and excreta. Furthermore, the development of radiolabeled isoreserpine could facilitate in vivo imaging studies, such as Positron Emission Tomography (PET), to visualize its distribution and target engagement in research animals, providing invaluable data on its in vivo pharmacodynamics without resorting to human clinical trials.

| Analytical Technique | Current Application (Reserpine/Related) | Proposed Application (Isoreserpine In Vivo) | Key Advancement Needed |

| HPLC-UV | Quantification in plant extracts | Limited sensitivity for in vivo matrices | Higher sensitivity, metabolite profiling |

| GC-MS | Identification of volatile compounds | Potential for volatile metabolites | Derivatization for non-volatile isoreserpine |

| LC-MS/MS | Quantification in biological samples | High sensitivity for in vivo tracking | Method validation in animal models, metabolite identification |

| Radiolabeling (e.g., 14C, 3H) + PET | N/A for Isoreserpine | In vivo biodistribution and target engagement imaging | Synthesis of labeled compounds, PET imaging protocol development |

Synergistic Effects of Isoreserpine with Other Bioactive Compounds in Research Models

The demonstrated ability of isoreserpine to reverse multidrug resistance neoplasiaresearch.com strongly suggests potential for synergistic interactions with other therapeutic agents. Synergistic effects, where the combined action of two or more compounds is greater than the sum of their individual effects, are a significant area of research in drug discovery and development, particularly in oncology and infectious diseases nih.govresearchgate.netmdpi.comhealthinformaticsjournal.com. Given isoreserpine's modulation of the Wnt/β-catenin pathway nih.gov, its synergistic potential with compounds targeting this pathway or other cancer-related mechanisms is of particular interest.

Future research should systematically investigate the synergistic effects of isoreserpine in combination with various bioactive compounds. This includes exploring its potential to enhance the efficacy of conventional chemotherapeutics, overcome drug resistance mechanisms beyond ABCB1, or potentiate the activity of compounds targeting specific signaling pathways relevant to diseases where isoreserpine shows promise. Studies should be conducted using appropriate in vitro and in vivo research models, employing dose-response and combination index analyses to rigorously assess synergistic, additive, or antagonistic effects.

| Combination Partner (Example) | Target Pathway/Mechanism | Research Model | Potential Synergistic Outcome | Future Research Focus |

| Doxorubicin/Colchicine | MDR reversal (ABCB1) | Cancer cell lines | Enhanced cytotoxicity, overcoming resistance | Dose-response optimization, in vivo efficacy studies |

| Wnt/β-catenin inhibitors | Cell proliferation/invasion | Cancer cell lines | Potentiated anti-proliferative/anti-invasive effects | Identifying optimal combination ratios, molecular mechanisms of synergy |

| Other ABCB1 inhibitors | MDR reversal | Cancer cell lines | Amplified MDR reversal effect | Comparative efficacy studies, reduced toxicity profiles |

| Antioxidants/Anti-inflammatories | General cellular health | Various models | Mitigated stress, enhanced therapeutic window | Investigating cross-talk in signaling pathways |

Compound Name Table:

Isoreserpine

Reserpine

Doxorubicin

Colchicine

β-catenin

Siah-1

ABCB1 (P-glycoprotein)

Tryptophan

Tryptamine

Secologanin

Strictosidine

Calcein-AM

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Report confidence intervals and effect sizes to enhance clinical translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.